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molecular formula C7H9Cl2N5 B8377765 2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine CAS No. 171887-02-8

2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine

Cat. No. B8377765
M. Wt: 234.08 g/mol
InChI Key: FLSVUQSDOOPGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06087501

Procedure details

In another experiment, 2,5-diamino-4,6-dihydroxypyrimidine hemisulfate (Sigma, 48.0 g, 0.250 mole) was reacted as in Example 1 with less Vilsmeier reagent (7.2 molar equivalents) and the resulting 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine (92%), without recrytallizaton, was hydrolyzed in 95% ethanol (1 L) and 6 N aqueous hydrochloric acid (110 mL) to provide the title compound of the same purity (elemental analysis and 1H-NMR) as the characterized sample described above (44.2 g. 76% overall from 2,5-diamino-4,6-dihydroxypyrimidine hemisulfate).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.NC1N=C(O)C(N)=C(O)N=1.NC1N=C(O)C(N)=C(O)N=1.C[N+](C)=C[Cl:29].[Cl-].[Cl:32][C:33]1[C:38]([N:39]=[CH:40][N:41]([CH3:43])[CH3:42])=[C:37]([Cl:44])[N:36]=[C:35]([N:45]=CN(C)C)[N:34]=1>C(O)C>[ClH:29].[NH2:45][C:35]1[N:34]=[C:33]([Cl:32])[C:38]([N:39]=[CH:40][N:41]([CH3:42])[CH3:43])=[C:37]([Cl:44])[N:36]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NC1=NC(=C(C(=N1)O)N)O.NC1=NC(=C(C(=N1)O)N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=CCl)C.[Cl-]
Step Two
Name
4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1N=CN(C)C)Cl)N=CN(C)C
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 110 mL
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)N=CN(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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